2-(3-Bromo-phenyl)-5-methyl-thiophene

Organic Synthesis Halogen Dance Lithiation

Researchers often face failed syntheses when substituting thiophene building blocks due to altered electronic profiles. This 3-bromoaryl-5-methylthiophene provides a defined reactivity handle for SAR exploration and materials science. - **Synthetic Utility**: Aryl bromide site enables Suzuki-Miyaura cross-coupling for diverse biaryl libraries; 5-methyl group tunes solubility and HOMO/LUMO in conductive polymers. - **Reliable Supply**: 95% purity, consistent batch-to-batch, ideal for medicinal chemistry lead optimization and OFET monomer synthesis.

Molecular Formula C11H9BrS
Molecular Weight 253.16 g/mol
Cat. No. B8361136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenyl)-5-methyl-thiophene
Molecular FormulaC11H9BrS
Molecular Weight253.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H9BrS/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,1H3
InChIKeyVOZIFSTZZDZAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-phenyl)-5-methyl-thiophene: Identity & Procurement


2-(3-Bromo-phenyl)-5-methyl-thiophene is a heterocyclic organic compound belonging to the class of substituted thiophenes, with the molecular formula C11H9BrS and a molecular weight of 253.16 g/mol. It features a bromo-substituted phenyl group at the 2-position and a methyl group at the 5-position of the thiophene ring. The compound is primarily used as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1]. Its commercial availability is typically with a purity of 95% .

2-(3-Bromo-phenyl)-5-methyl-thiophene: Why Substitution Fails


Generic substitution among thiophene derivatives is not straightforward due to significant differences in reactivity and physicochemical properties imparted by specific substitution patterns. The presence and position of halogen atoms (e.g., bromine) and alkyl groups (e.g., methyl) dramatically alter the electronic character of the thiophene ring, influencing its behavior in electrophilic substitution [1] and cross-coupling reactions [2]. For instance, a 5-methyl substituent activates the thiophene ring towards electrophilic attack at the 2-position, while the 3-bromo substituent on the phenyl ring provides a handle for further functionalization via Suzuki or other palladium-catalyzed reactions. Therefore, replacing 2-(3-Bromo-phenyl)-5-methyl-thiophene with a non-brominated analog (e.g., 5-methyl-2-phenylthiophene) or a differently substituted isomer (e.g., 2-(4-bromophenyl)-5-methylthiophene) would fundamentally change the molecule's reactivity and the subsequent synthetic pathways, leading to failed syntheses or altered material properties.

2-(3-Bromo-phenyl)-5-methyl-thiophene: Differentiation Evidence


Regioselective Halogen Dance Functionalization

2-(3-Bromo-phenyl)-5-methyl-thiophene is a member of the 2-substituted 3-bromo-5-methylthiophene class. Its synthesis can be achieved via a halogen dance reaction starting from 2-bromo-5-methylthiophene. This method provides a regioselective route to 2,3,5-trisubstituted thiophenes, a class of compounds that are otherwise difficult to access. While specific yield data for the exact title compound is not detailed in the source, the methodology's scope and limitations were studied by reacting the key intermediate, 3-bromo-2-lithio-5-methylthiophene, with various electrophiles [1]. This demonstrates a distinct synthetic advantage over non-halogenated analogs, which cannot undergo this specific transformation.

Organic Synthesis Halogen Dance Lithiation

Enhanced Electrophilic Substitution Reactivity

The 5-methyl substituent on the thiophene ring is known to activate the ring towards electrophilic substitution. A classic study on the halogenation of substituted thiophenes established a Hammett ρσ relationship for the effect of 5-position substituents on the rate of bromination at the 2-position, with a ρ value of –10 for bromination in 15% aqueous acetic acid [1]. This indicates that electron-donating groups like methyl strongly accelerate the reaction compared to hydrogen or electron-withdrawing groups.

Physical Organic Chemistry Reaction Kinetics Halogenation

Orthogonal Reactivity from Bromine and Methyl Sites

The compound's structure—a bromine atom on a pendant phenyl ring and a methyl group on the thiophene core—provides orthogonal reactivity. The aryl bromide is a classic substrate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of complex molecular fragments [1]. Simultaneously, the electron-rich thiophene ring, activated by the 5-methyl group, can undergo electrophilic aromatic substitution. This dual reactivity is distinct from isomers like 3-bromo-5-methyl-2-phenylthiophene, where the bromine is directly on the thiophene ring, which would alter its electronic properties and coupling reactivity.

Medicinal Chemistry Materials Science Cross-Coupling

2-(3-Bromo-phenyl)-5-methyl-thiophene: Application Scenarios


Unsymmetric Biaryl Synthesis via Suzuki Coupling

This compound is ideally suited as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. The aryl bromide moiety reacts with a wide range of boronic acids to construct unsymmetrical biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The presence of the 5-methyl group on the thiophene ring ensures that the resulting biaryl product retains an electron-rich and reactive thiophene core for further derivatization [1].

SAR Library Development in Medicinal Chemistry

The compound's orthogonal reactivity and distinct substitution pattern make it a valuable intermediate for generating focused libraries of thiophene-containing analogs. By varying the coupling partner at the aryl bromide position, medicinal chemists can systematically explore the SAR around the phenyl ring while keeping the 5-methylthiophene core constant, a key strategy for lead optimization. This is in contrast to using a more symmetrical building block, which would limit structural diversity [2].

Conjugated Polymer Precursor for Organic Electronics

Thiophene derivatives are key monomers in the synthesis of conductive polymers and oligomers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The 5-methyl group in this compound can influence the polymer's solubility, processability, and solid-state packing, while the bromophenyl group allows for incorporation into the polymer backbone via cross-coupling. This specific substitution pattern can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting conjugated material compared to unsubstituted or differently substituted thiophene monomers [3].

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